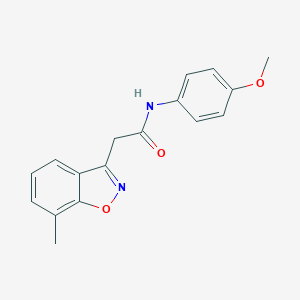

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as Mecamylamine, is a compound that has been extensively studied for its pharmacological properties. It is a non-selective nicotinic acetylcholine receptor antagonist that has been used to treat various medical conditions.

Mécanisme D'action

Mecamylamine blocks the nicotinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. By blocking these receptors, Mecamylamine reduces the effects of acetylcholine on the body, leading to various physiological and pharmacological effects.

Biochemical and Physiological Effects:

Mecamylamine has various biochemical and physiological effects, including:

1. Cardiovascular effects: Mecamylamine can cause a decrease in blood pressure and heart rate.

2. Respiratory effects: Mecamylamine can cause a decrease in respiratory rate and volume.

3. Gastrointestinal effects: Mecamylamine can cause a decrease in gastrointestinal motility and secretion.

4. Central nervous system effects: Mecamylamine can cause sedation, cognitive impairment, and hallucinations.

Avantages Et Limitations Des Expériences En Laboratoire

Mecamylamine has several advantages and limitations for lab experiments. Some advantages include:

1. Specificity: Mecamylamine is a specific nicotinic acetylcholine receptor antagonist, which allows for the study of the effects of blocking these receptors.

2. Reversibility: Mecamylamine is reversible, allowing for the study of the effects of blocking and unblocking nicotinic acetylcholine receptors.

3. Availability: Mecamylamine is commercially available, making it easily accessible for lab experiments.

Some limitations of Mecamylamine for lab experiments include:

1. Toxicity: Mecamylamine can be toxic at high doses, which can limit its use in certain experiments.

2. Side effects: Mecamylamine can cause various side effects, including sedation and cognitive impairment, which can interfere with certain experiments.

3. Non-selectivity: Mecamylamine is a non-selective nicotinic acetylcholine receptor antagonist, which can limit its use in experiments that require the study of specific receptor subtypes.

Orientations Futures

For scientific research include the development of new treatments, mechanistic studies, selective nicotinic acetylcholine receptor antagonists, and combination therapies.

Méthodes De Synthèse

Mecamylamine can be synthesized through a multi-step process that involves the reaction between 4-methoxyphenylacetic acid and 7-methyl-1,2-benzisoxazole-3-carboxylic acid. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, which is then purified through recrystallization.

Applications De Recherche Scientifique

Mecamylamine has been extensively studied for its pharmacological properties, particularly its ability to block nicotinic acetylcholine receptors. It has been used in various scientific research applications, including:

1. Addiction: Mecamylamine has been studied as a potential treatment for nicotine addiction. It has been shown to reduce the reinforcing effects of nicotine and decrease the number of cigarettes smoked per day.

2. Neuroprotection: Mecamylamine has been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

3. Pain management: Mecamylamine has been studied as a potential treatment for chronic pain. It has been shown to reduce pain sensitivity in animal models of neuropathic pain.

4. Psychiatric disorders: Mecamylamine has been studied as a potential treatment for various psychiatric disorders, including depression, anxiety, and schizophrenia.

Propriétés

Formule moléculaire |

C17H16N2O3 |

|---|---|

Poids moléculaire |

296.32 g/mol |

Nom IUPAC |

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C17H16N2O3/c1-11-4-3-5-14-15(19-22-17(11)14)10-16(20)18-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,20) |

Clé InChI |

HAXRCAIQZAGNGM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC=C(C=C3)OC |

SMILES canonique |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)

![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)

![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)

![methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)

![4-[6-(1,2-Benzisoxazol-3-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286654.png)

![6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286657.png)